A Comprehensive Technical Guide to the Physicochemical Properties of 1-Hexadecyl-3-methylimidazolium Chloride
A Comprehensive Technical Guide to the Physicochemical Properties of 1-Hexadecyl-3-methylimidazolium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hexadecyl-3-methylimidazolium chloride, often abbreviated as [C16MIm]Cl, is a cationic surfactant that belongs to the class of compounds known as ionic liquids (ILs). Specifically, it is categorized as a surface-active ionic liquid (SAIL). Its amphiphilic nature, stemming from a polar imidazolium (B1220033) headgroup and a long nonpolar hexadecyl tail, imparts unique properties that make it a subject of significant interest in various scientific and industrial domains, including material science, catalysis, and biotechnology.[1] This guide provides an in-depth overview of its core physicochemical properties, detailed experimental protocols for their measurement, and logical workflows to aid in its synthesis and characterization.
Core Physicochemical Properties
The fundamental properties of 1-Hexadecyl-3-methylimidazolium chloride are summarized below. These properties are crucial for understanding its behavior in various media and for designing applications.
General and Physical Properties
A compilation of the general and physical characteristics of [C16MIm]Cl is presented in Table 1. It is important to note the significant discrepancies reported in the literature for its melting point, which may be attributable to variations in purity, crystalline structure, or experimental conditions.
| Property | Value | Source(s) |
| CAS Number | 61546-01-8 | [2][3][4][5] |
| Molecular Formula | C₂₀H₃₉ClN₂ | [2][3][4][5] |
| Molecular Weight | 342.99 g/mol | [3][5] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 81-83 °C / 210 °C | [1][6] |
| Density | 1.193 g/cm³ | [6] |
Solubility and Surface Activity
As a cationic surfactant, the solubility and surface-active properties of [C16MIm]Cl are paramount to its function. These characteristics are summarized in Table 2.
| Property | Description | Source(s) |
| Solubility | Soluble in water and ethanol. | [1] |
| Surface Activity | Behaves as a surfactant, reducing the surface tension of aqueous solutions. Forms aggregates (micelles) above a certain concentration. | [7] |
| Critical Micelle Concentration (CMC) | The concentration at which surfactant monomers begin to form micelles. The CMC of 1-alkyl-3-methylimidazolium chlorides decreases with increasing alkyl chain length. | [7][8] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of key properties of [C16MIm]Cl are provided below.
Synthesis of 1-Hexadecyl-3-methylimidazolium Chloride
The synthesis of [C16MIm]Cl is typically achieved via a quaternization reaction, a common method for preparing imidazolium-based ionic liquids.
Principle: The synthesis involves the nucleophilic substitution reaction between 1-methylimidazole (B24206) and 1-chlorohexadecane (B1210310) (hexadecyl chloride). The lone pair of electrons on one of the nitrogen atoms of the 1-methylimidazole ring attacks the electrophilic carbon atom of the hexadecyl chloride, leading to the formation of the 1-hexadecyl-3-methylimidazolium cation and a chloride anion.
Materials and Reagents:
-
1-methylimidazole (purified)
-
1-chlorohexadecane (hexadecyl chloride)
-
An appropriate solvent (e.g., toluene, acetonitrile, or solvent-free conditions can be used)
-
Ethyl acetate (B1210297) or diethyl ether (for washing/purification)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine equimolar amounts of 1-methylimidazole and 1-chlorohexadecane. The reaction can be performed neat or with a solvent like toluene.
-
Reaction Conditions: Heat the mixture with stirring. A typical reaction temperature is around 80°C. The reaction is generally carried out for 24 to 48 hours to ensure completion.[9]
-
Product Isolation: After the reaction period, cool the mixture to room temperature. The product, being an ionic liquid, will often be a viscous liquid or a solid that is immiscible with the nonpolar solvent (if used).
-
Purification:
-
Decant the solvent (if applicable).
-
Wash the resulting product multiple times with a non-polar solvent like ethyl acetate or diethyl ether to remove any unreacted starting materials.
-
The purified product is then dried under vacuum using a rotary evaporator to remove any residual solvent.
-
-
Characterization: The final product's structure and purity should be confirmed using techniques such as ¹H NMR and ¹³C NMR spectroscopy.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental parameter for any surfactant. It can be determined by observing the change in various physical properties of the solution as a function of surfactant concentration. The surface tension method is a primary and direct technique.
Principle: Surfactant molecules initially adsorb at the air-water interface, which leads to a significant decrease in the solution's surface tension. Once the interface is saturated with monomers, any further addition of the surfactant results in the formation of micelles within the bulk solution. At this point, the concentration of free monomers in the solution (and at the interface) remains relatively constant, and thus the surface tension also plateaus. The concentration at which this transition occurs is the CMC.[10]
Materials and Equipment:
-
High-purity 1-Hexadecyl-3-methylimidazolium chloride
-
Deionized or Milli-Q water
-
Precision balance
-
Volumetric flasks and pipettes
-
Tensiometer (using Wilhelmy plate or du Noüy ring method)
Procedure (Using Wilhelmy Plate Method):
-
Stock Solution Preparation: Prepare a concentrated stock solution of [C16MIm]Cl in deionized water by accurately weighing the compound and dissolving it in a known volume of water.
-
Preparation of Dilutions: Create a series of solutions with decreasing concentrations from the stock solution. The concentration range should span the expected CMC.
-
Tensiometer Calibration and Setup: Calibrate the tensiometer according to the manufacturer's instructions. The Wilhelmy plate, typically made of platinum, must be thoroughly cleaned (e.g., by flaming to red heat) to ensure a contact angle of zero.[11]
-
Measurement:
-
Begin with the most dilute solution to minimize contamination.
-
Place the sample solution in the vessel and position it on the tensiometer stage.
-
Immerse the Wilhelmy plate into the solution. The instrument measures the force exerted on the plate by the liquid lamella.
-
Record the surface tension value once the reading stabilizes.
-
Thoroughly clean and dry the plate and sample vessel between each measurement of different concentrations.
-
-
Data Analysis:
-
Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
The resulting plot will typically show two distinct linear regions.
-
Fit straight lines to the data points in both regions (before and after the inflection).
-
The concentration corresponding to the intersection of these two lines is the determined CMC.[12]
-
Micelle Formation and Structure
The defining characteristic of [C16MIm]Cl in aqueous solution is its ability to self-assemble into micelles. This process is driven by the hydrophobic effect, where the nonpolar hexadecyl tails seek to minimize their contact with water molecules.
Above the CMC, the surfactant monomers aggregate to form spherical or ellipsoidal structures. In these micelles, the hydrophobic tails are sequestered in the core, creating a nonpolar microenvironment, while the hydrophilic imidazolium headgroups form the outer shell, remaining in contact with the surrounding water. This self-assembly is a dynamic equilibrium, with monomers constantly exchanging between the bulk solution and the micelles. The formation of these aggregates is responsible for the characteristic plateau in surface tension and changes in other physical properties like conductivity and osmotic pressure.[10]
References
- 1. nbinno.com [nbinno.com]
- 2. 1-Hexadecyl-3-methylimidazolium Chloride | C20H39ClN2 | CID 2734231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 61546-01-8 | CAS DataBase [m.chemicalbook.com]
- 5. watson-int.com [watson-int.com]
- 6. 1-Hexadecyl-3-methylimidazolium chloride,>98% | IoLiTec [iolitec.de]
- 7. Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. biolinscientific.com [biolinscientific.com]
- 11. Wilhelmy plate method | KRÜSS Scientific [kruss-scientific.com]
- 12. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
